3-Hydroxysebacic acid

Description

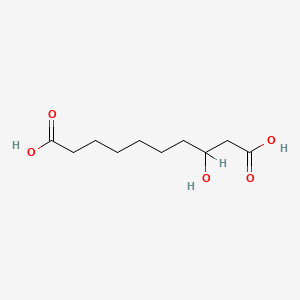

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxydecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c11-8(7-10(14)15)5-3-1-2-4-6-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYZCCKCJQWHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867719 | |

| Record name | 3-Hydroxydecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73141-46-5, 68812-93-1 | |

| Record name | 3-Hydroxysebacic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73141-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxydecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068812931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxysebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073141465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYSEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0JEZ4U1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Metabolic Pathway of 3-Hydroxysebacic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysebacic acid is a dicarboxylic acid that emerges as a key metabolite in conditions of altered fatty acid metabolism. Its presence and concentration in biological fluids can serve as a diagnostic marker for several inborn errors of metabolism, particularly those affecting fatty acid oxidation. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including its formation, subsequent breakdown, associated enzymes, and clinical significance. The guide also details relevant experimental protocols for its analysis and the characterization of related enzymatic activities.

Core Metabolic Pathway

The metabolism of this compound is intricately linked to the oxidation of long-chain fatty acids. It is not a direct dietary component but rather an intermediate metabolite formed when the primary fatty acid oxidation pathway, beta-oxidation, is overwhelmed or impaired. The overall pathway can be conceptualized in two main stages: the formation of dicarboxylic acids via omega-oxidation and their subsequent chain shortening through peroxisomal beta-oxidation.

Formation of this compound via Omega-Oxidation

Under conditions of high fatty acid influx or deficient mitochondrial beta-oxidation, fatty acids are shunted to an alternative pathway in the endoplasmic reticulum known as omega-oxidation. This pathway hydroxylates the terminal methyl group (ω-carbon) of fatty acids.

The initial substrate for the formation of this compound is a long-chain 3-hydroxy fatty acid, which is an intermediate of incomplete mitochondrial beta-oxidation. The process proceeds as follows:

-

ω-Hydroxylation: A long-chain 3-hydroxy fatty acid undergoes hydroxylation at its ω-carbon. This reaction is catalyzed by a member of the cytochrome P450 family, specifically CYP4F11 in humans. This step introduces a hydroxyl group at the terminal carbon.

-

Oxidation to Aldehyde: The newly formed ω-hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase .

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase , resulting in the formation of a 3-hydroxy dicarboxylic acid, such as this compound.

Degradation of this compound via Peroxisomal Beta-Oxidation

Once formed, this compound and other long-chain dicarboxylic acids are transported into peroxisomes for catabolism via beta-oxidation. This process shortens the carbon chain by two carbons in each cycle, generating acetyl-CoA and a shorter dicarboxylic acid. The key enzymes involved in the peroxisomal beta-oxidation of dicarboxylic acids are:

-

Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first and rate-limiting step, the dehydrogenation of the dicarboxylyl-CoA, introducing a double bond.

-

D-Bifunctional Protein (DBP): This protein possesses two enzymatic activities:

-

Enoyl-CoA Hydratase: Hydrates the double bond formed in the previous step.

-

3-Hydroxyacyl-CoA Dehydrogenase: Dehydrogenates the resulting 3-hydroxyacyl-CoA. It is important to note that peroxisomes contain both L- and D-bifunctional proteins, and the degradation of dicarboxylic acids involves the D-bifunctional protein.

-

-

Thiolase: This enzyme cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a dicarboxylic acid that is two carbons shorter. This shorter dicarboxylic acid can then re-enter the beta-oxidation spiral.

Through successive rounds of peroxisomal beta-oxidation, this compound (a C10 dicarboxylic acid) is degraded to shorter-chain dicarboxylic acids such as 3-hydroxyoctanedioic acid (C8), 3-hydroxyadipic acid (C6), and ultimately to succinic acid and adipic acid, which can then enter mainstream metabolic pathways like the citric acid cycle.[1]

Quantitative Data

The urinary concentration of this compound is a critical indicator of underlying metabolic disturbances. While reference ranges for healthy individuals are not well-established and can vary based on age and diet, significantly elevated levels are observed in certain pathological conditions.

| Analyte | Condition | Specimen | Concentration Range | Reference |

| This compound | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Urine | 10.628 - 308.767 µmol/mmol creatinine | [2] |

| 3-Hydroxyadipic acid 3,6-lactone | Healthy Adults (Non-fasting) | Urine | 0.9 ± 0.5 µg/mg creatinine | |

| 3-Hydroxyadipic acid 3,6-lactone | Healthy Adults (Fasting, 3 days) | Urine | 19.1 ± 8.5 µg/mg creatinine | |

| 3-Hydroxyadipic acid 3,6-lactone | Healthy Children (Fasting, 36 hours) | Urine | 82 ± 50 µg/mg creatinine |

Experimental Protocols

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of urinary organic acids, including this compound.

a. Sample Preparation:

-

Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of a dicarboxylic acid).

-

Acidification: Acidify the urine sample to a pH of approximately 1 with hydrochloric acid.

-

Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or a mixture of diethyl ether and ethyl acetate. Repeat the extraction twice.

-

Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).

b. Derivatization:

-

To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

c. GC-MS Analysis:

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of 80°C, held for 2 minutes, followed by a ramp of 5-10°C/minute to a final temperature of 280-300°C, held for 5-10 minutes.

-

-

Mass Spectrometry:

-

Ionization: Electron impact (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 50-600) for identification and selected ion monitoring (SIM) mode for quantification.

-

Identification: Identify the TMS derivative of this compound based on its retention time and mass spectrum, comparing it to an authentic standard.

-

Quantification: Quantify the analyte by comparing the peak area of a characteristic ion to the peak area of the corresponding ion of the internal standard.

-

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH.

a. Reagents:

-

Assay Buffer: 100 mM Tris-HCl or potassium phosphate buffer, pH 7.5-8.0, containing 1 mM EDTA.

-

NAD⁺ solution: 10 mM in assay buffer.

-

Substrate solution: 1 mM 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxydecanoyl-CoA) in assay buffer.

-

Enzyme preparation: Cell lysate, purified enzyme, or mitochondrial fraction.

b. Procedure:

-

In a quartz cuvette, combine the assay buffer, NAD⁺ solution, and the enzyme preparation.

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate solution.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer. The increase in absorbance is due to the formation of NADH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Mandatory Visualizations

Caption: Metabolic pathway of this compound formation and degradation.

Caption: Workflow for urinary this compound analysis by GC-MS.

References

The Natural Occurrence of 3-Hydroxysebacic Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysebacic acid, a dicarboxylic acid, is an endogenous metabolite found in human biological fluids. Its presence and concentration are closely linked to fatty acid metabolism, particularly under conditions of metabolic stress or inborn errors of metabolism. This technical guide provides an in-depth overview of the natural occurrence of this compound in humans, its biochemical origins, and the analytical methodologies used for its detection and quantification.

Biochemical Pathway of this compound Formation

This compound is not a central metabolite in major energy-producing pathways but rather a product of alternative fatty acid oxidation routes. Its formation is primarily a consequence of the interplay between ω-oxidation and incomplete β-oxidation of fatty acids.[1][2]

Under normal physiological conditions, fatty acids are primarily degraded through β-oxidation within the mitochondria. However, when the capacity of β-oxidation is exceeded or impaired, as in certain metabolic disorders, an alternative pathway, ω-oxidation, becomes more prominent.[3] This pathway, occurring in the smooth endoplasmic reticulum of the liver and kidneys, hydroxylates the terminal methyl group (ω-carbon) of fatty acids.[3][4]

The resulting ω-hydroxy fatty acid is further oxidized to a dicarboxylic acid.[4] Sebacic acid (decanedioic acid), a C10 dicarboxylic acid, can then undergo β-oxidation from either end. Incomplete β-oxidation of sebacic acid leads to the formation of this compound.[2][5]

Metabolic pathway of this compound formation.

Quantitative Data on this compound in Human Samples

The concentration of this compound is typically low or undetectable in healthy individuals but can be significantly elevated in certain pathological conditions. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound in Human Plasma/Blood

| Condition | Age Group | Concentration (µM) | Reference |

| Normal | Infant (0-1 year old) | 0.65 (0.32-1.2) | |

| 3-Hydroxydicarboxylic aciduria | Infant (0-1 year old) | 0.95 - 33.5 |

Table 2: Concentration of this compound in Human Urine

| Condition | Age Group | Concentration (µmol/mmol creatinine) | Reference |

| Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Children (1-13 years old) | 10.628 - 308.767 |

Clinical Significance

Elevated levels of this compound in urine or blood are indicative of disruptions in fatty acid metabolism.[6] Its measurement can be a valuable diagnostic marker for several inborn errors of metabolism:

-

Fatty Acid Oxidation Disorders: Conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency can lead to an accumulation of fatty acid intermediates, including this compound.[6][7]

-

Organic Acidemias: Certain organic acidemias, like glutaric aciduria, can also present with elevated levels of this compound.[6][8]

-

Mitochondrial Disorders: Impaired mitochondrial function can disrupt fatty acid oxidation, leading to the accumulation of metabolites like this compound.[6]

Experimental Protocols for the Quantification of this compound

The analysis of this compound in biological fluids typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of organic acids in urine. The following protocol is a generalized procedure based on common practices for organic acid profiling.

1. Sample Preparation (Urine) [9][10]

-

Internal Standard Addition: To a known volume of urine (e.g., 1 mL), add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in urine).

-

Acidification: Acidify the urine sample to a pH below 2 using a strong acid like hydrochloric acid.

-

Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. The extraction is typically repeated twice.

-

Drying: Combine the organic extracts and dry them under a stream of nitrogen gas.

-

Derivatization: To increase volatility for GC analysis, the dried residue is derivatized. A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) in a solvent like pyridine.[9] The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).[11]

References

- 1. aurametrix.weebly.com [aurametrix.weebly.com]

- 2. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 4. longdom.org [longdom.org]

- 5. metbio.net [metbio.net]

- 6. 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. researchgate.net [researchgate.net]

- 8. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 10. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. erndim.org [erndim.org]

Chemical structure and properties of 3-Hydroxysebacic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxysebacic acid, also known as 3-hydroxydecanedioic acid, is a C10 α,ω-dicarboxylic acid carrying a hydroxyl group at the third carbon. This endogenous metabolite is a key intermediate in fatty acid metabolism, particularly in the ω-oxidation and subsequent β-oxidation pathways. Its detection and quantification in biological fluids are of significant diagnostic value, serving as a crucial biomarker for certain inherited metabolic disorders, including Medium Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and peroxisomal biogenesis disorders like Zellweger syndrome.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological role, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside visualizations of its metabolic pathway to facilitate a comprehensive understanding for researchers and clinicians.

Chemical Structure and Identification

This compound is a dicarboxylic acid with a ten-carbon chain. The defining structural features are the two terminal carboxylic acid groups and a hydroxyl group located at the C-3 position.

-

Chemical Structure:

-

Identifiers:

Physicochemical and Spectroscopic Properties

A summary of the known and predicted physicochemical and spectroscopic data for this compound is presented below. This data is essential for its detection, purification, and characterization.

Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | [3] |

| Melting Point | 104-108 °C | ChemicalBook |

| Water Solubility (predicted) | 3.38 g/L | [4][5] |

| pKa (Strongest Acidic, predicted) | 4.45 | [4] |

| logP (predicted) | 0.63 | [4][5] |

Spectroscopic Data

| Technique | Key Features |

| Mass Spectrometry (LC-MS) | Precursor ion [M-H]⁻ at m/z 217.1079.[2] |

| ¹³C-NMR | Carboxyl carbons (C1, C10) are expected in the range of 175-185 ppm. The carbon bearing the hydroxyl group (C3) would appear around 65-70 ppm. Aliphatic carbons would be observed between 20-45 ppm. |

| FT-IR | A broad O-H stretch from the carboxylic acid dimers is expected around 2500-3300 cm⁻¹. A strong C=O stretch from the carboxylic acid groups will be present around 1700-1720 cm⁻¹.[6][7][8] A C-O stretch from the secondary alcohol and carboxylic acids is anticipated in the 1050-1300 cm⁻¹ region. |

Biological Role and Significance

This compound is not a signaling molecule but rather a metabolic intermediate. Its presence and concentration in biological fluids are indicative of the status of fatty acid oxidation pathways.

Metabolic Pathway Involvement

This compound is formed through the ω-oxidation of medium-chain fatty acids, followed by β-oxidation. This pathway becomes particularly active when the primary β-oxidation pathway is impaired.

-

ω-Oxidation: Medium-chain fatty acids (e.g., decanoic acid) undergo hydroxylation at the terminal methyl (ω) carbon, followed by oxidation to an aldehyde and then to a dicarboxylic acid (sebacic acid).[3][4][9]

-

β-Oxidation of Dicarboxylic Acids: The resulting sebacic acid can then enter the β-oxidation spiral. The first cycle of β-oxidation of sebacic acid yields this compound.

This metabolic route is a minor pathway in healthy individuals but is upregulated in conditions of metabolic stress or enzymatic defects.

Clinical Significance

Elevated levels of this compound and other dicarboxylic acids in urine are a hallmark of several metabolic disorders:

-

Medium Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: A defect in the β-oxidation of medium-chain fatty acids leads to their accumulation and diversion into the ω-oxidation pathway, resulting in increased production of dicarboxylic acids, including this compound.

-

Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome): In these disorders, the impairment of peroxisomal β-oxidation leads to the accumulation of very long-chain fatty acids and dicarboxylic acids.[1] The urinary organic acid profile, including elevated this compound, is a key diagnostic indicator.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound (via Reformatsky Reaction)

The following is a representative protocol for the synthesis of a 3-hydroxy dicarboxylic acid, adapted from the principles of the Reformatsky reaction, which is a well-established method for forming β-hydroxy esters.[10][11]

Materials:

-

Methyl 8-oxooctanoate

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Dowex 50WX8 resin (H⁺ form)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a nitrogen atmosphere.

-

Initiation: Activated zinc dust (1.2 eq) and a crystal of iodine are added to the flask, followed by anhydrous THF. A small portion of a solution of methyl 8-oxooctanoate (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is added from the dropping funnel. The mixture is gently warmed until the color of iodine disappears, indicating the initiation of the reaction.

-

Reaction: The remaining solution of the oxo-ester and bromoacetate is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a vigorously stirred, ice-cold saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude diester.

-

Hydrolysis: The crude diester is dissolved in a 2:1 mixture of methanol and 2 M aqueous NaOH. The solution is stirred at room temperature overnight.

-

Isolation: The methanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then acidified to pH 2 with concentrated HCl and extracted three times with ethyl acetate. The combined ethyl acetate extracts are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield crude this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolution: The crude this compound is dissolved in a minimal amount of hot ethyl acetate.

-

Crystallization: The solution is allowed to cool slowly to room temperature. Hexane is then added dropwise until the solution becomes slightly turbid.

-

Isolation: The solution is left undisturbed at 4 °C overnight to allow for complete crystallization.

-

Filtration and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethyl acetate/hexane (1:1), and dried under vacuum to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the quantitative analysis of 3-hydroxy fatty acids in biological samples and can be applied to this compound.

Materials:

-

Biological sample (e.g., urine, plasma)

-

Internal standard (e.g., deuterated this compound)

-

Ethyl acetate

-

6 M Hydrochloric acid (HCl)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Sample Preparation: To 1 mL of the biological sample, add the internal standard. Acidify the sample to pH 1-2 with 6 M HCl.

-

Extraction: Extract the acidified sample three times with 3 mL of ethyl acetate. Vortex each extraction for 1 minute and centrifuge to separate the phases.

-

Drying: Combine the organic extracts and dry them over anhydrous Na₂SO₄.

-

Derivatization: Evaporate the dried extract to dryness under a stream of nitrogen. Add 100 µL of BSTFA + 1% TMCS and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

MS Detection: Use electron impact (EI) ionization and scan in full scan mode or selected ion monitoring (SIM) for targeted quantification.

-

Visualizations

Metabolic Pathway of this compound Formation

The following diagram illustrates the formation of this compound from a medium-chain fatty acid via the ω-oxidation and subsequent β-oxidation pathways.

Caption: Formation of this compound.

Experimental Workflow for GC-MS Analysis

This diagram outlines the key steps in the analytical workflow for quantifying this compound in a biological sample.

Caption: GC-MS Analysis Workflow.

Conclusion

This compound is a metabolically significant molecule whose presence in biological fluids provides a window into the functioning of fatty acid oxidation pathways. Its role as a biomarker for several inherited metabolic diseases underscores the importance of accurate and reliable methods for its detection and quantification. This guide has provided a comprehensive overview of its chemical and biological properties, along with detailed protocols that can be readily implemented in a research or clinical laboratory setting. Further research into the precise pathological roles of this compound and other dicarboxylic acids may unveil new therapeutic targets for managing metabolic disorders.

References

- 1. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. humpath.com [humpath.com]

- 4. byjus.com [byjus.com]

- 5. Fatty acid oxidation ( Beta , Alpha omega and peroxisomal) | PPTX [slideshare.net]

- 6. tutorchase.com [tutorchase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. microbenotes.com [microbenotes.com]

- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 11. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

3-Hydroxysebacic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Biochemistry, Analysis, and Clinical Significance of a Key Human Urinary Metabolite

Abstract

3-Hydroxysebacic acid, a C10 ω-hydroxydicarboxylic acid, is a human urinary metabolite that provides a window into the complex interplay of fatty acid metabolism. Its presence and concentration in urine are of significant interest to researchers, scientists, and drug development professionals, as it can be indicative of underlying metabolic dysregulation. This technical guide provides a detailed overview of the biochemical origins, analytical methodologies for quantification, and clinical implications of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant metabolic and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

This compound is an alpha,omega-dicarboxylic acid derived from the metabolism of decanedioic (sebacic) acid, with a hydroxyl group at the third carbon position.[1] While not a central player in major metabolic pathways, its formation is a consequence of the coordinated action of omega (ω)-oxidation and beta (β)-oxidation of fatty acids.[2] The quantification of this compound in urine has emerged as a valuable tool in the investigation of inherited metabolic disorders, particularly those affecting fatty acid oxidation.[3] This guide will delve into the core aspects of this compound as a human urinary metabolite.

Biochemical Origins and Metabolic Pathway

The biosynthesis of this compound is not a primary metabolic route but rather an alternative pathway that becomes significant when the primary β-oxidation of fatty acids is overwhelmed or impaired. The process begins with the ω-oxidation of medium-chain fatty acids, such as decanoic acid, in the endoplasmic reticulum. This is followed by incomplete β-oxidation in the mitochondria or peroxisomes.[1][2]

The metabolic pathway can be summarized as follows:

-

ω-Oxidation in the Endoplasmic Reticulum: Medium-chain fatty acids, like decanoic acid, first undergo oxidation at the terminal methyl (ω) carbon. This process involves a series of enzymatic reactions:

-

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases (CYP4A and CYP4F subfamilies), a hydroxyl group is introduced at the ω-carbon.[4][5]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[6]

-

Oxidation to Carboxylic Acid: Finally, aldehyde dehydrogenase converts the aldehyde group to a carboxylic acid, resulting in the formation of a dicarboxylic acid (in this case, sebacic acid).[6]

-

-

Peroxisomal/Mitochondrial β-Oxidation: The resulting dicarboxylic acid, sebacic acid, is then transported to the peroxisomes or mitochondria to undergo β-oxidation.[1] However, this β-oxidation can be incomplete. The introduction of a hydroxyl group at the β-carbon (C3) of sebacic acid by 3-hydroxyacyl-CoA dehydrogenase, followed by the release of the intermediate from the oxidation spiral, leads to the formation of this compound.[3][7]

Elevated levels of this compound are often observed in conditions where mitochondrial β-oxidation is defective, leading to an increased flux of fatty acids through the ω-oxidation pathway.[3]

Metabolic Pathway Diagram

Quantitative Data in Human Urine

The concentration of this compound in urine is a key indicator of metabolic status. The following tables summarize the reported quantitative data in healthy individuals and in patients with specific metabolic disorders. Values are typically normalized to creatinine concentration to account for variations in urine dilution.

| Population | Analyte | Concentration Range (mmol/mol creatinine) | Reference |

| Healthy Adults & Children | This compound | 0 - 3 | [3] |

Table 1: Urinary Concentration of this compound in Healthy Individuals

| Disorder | Analyte | Reported Concentration Levels | Reference |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | 3-Hydroxydicarboxylic Acids (including this compound) | Markedly elevated during acute episodes. Lower ratios of 3-hydroxyadipic and 3-hydroxyoctanedioic acids to 3-hydroxydecanedioic acid are observed. | [3][8] |

| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | 3-Hydroxydicarboxylic Acids (including this compound) | Significantly increased excretion. Increased ratios of 3-hydroxyadipic and 3-hydroxydodecanedioic acids relative to 3-hydroxydecanedioic acid. | [8][9] |

| Zellweger Syndrome (Peroxisomal Disorder) | This compound | Can be elevated. | |

| Malnourished Infant with Glycogen Storage Disease | This compound | Marked elevation has been reported. | [2] |

| Ketoacidosis | This compound | Typically contains a number of aliphatic 3-hydroxy dicarboxylic acids, with 3-hydroxydecanedioic acid being a major compound. | [2] |

Table 2: Urinary Concentrations of this compound in Various Disease States

Experimental Protocols for Quantification

The gold standard for the quantification of this compound in urine is gas chromatography-mass spectrometry (GC-MS). The following protocol is a synthesis of established methods for urinary organic acid analysis.

Sample Collection and Storage

-

Sample Type: Random urine samples should be collected in a sterile, preservative-free container. Boric acid preservatives are unsuitable.

-

Storage: Samples should be frozen at -20°C or lower as soon as possible after collection and stored frozen until analysis to ensure stability.

Sample Preparation and Extraction

This protocol is for the extraction of organic acids from a urine sample.

-

Normalization: The volume of urine to be extracted is typically normalized based on the creatinine concentration. For a sample with a creatinine concentration of 1 mmol/L, 1 mL of urine is used. Adjust the volume of urine accordingly and add deionized water to a final volume of 1 mL if necessary.

-

Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled this compound or another non-endogenous dicarboxylic acid, to the urine sample. This is crucial for accurate quantification and to account for any losses during sample preparation.

-

Acidification: Acidify the sample to a pH of less than 2 by adding 5M HCl. This protonates the carboxylic acid groups, making them more soluble in organic solvents.

-

Salting Out: Add solid sodium chloride to saturate the aqueous solution. This increases the ionic strength of the aqueous phase and drives the organic acids into the organic solvent during extraction.

-

Liquid-Liquid Extraction:

-

Add 2 mL of ethyl acetate to the sample, vortex vigorously for 1 minute, and centrifuge to separate the phases. Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

-

-

Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (not exceeding 40°C to prevent loss of volatile compounds).

Derivatization

To increase volatility and thermal stability for GC-MS analysis, the carboxylic acid and hydroxyl groups of this compound must be derivatized. Trimethylsilylation is the most common method.

-

Reconstitution: Reconstitute the dried extract in 50 µL of pyridine.

-

Silylation: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubation: Cap the vial tightly and incubate at 60-70°C for 30-45 minutes.

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 10:1 split ratio) at a temperature of 280-300°C.

-

Oven Program: An example temperature program starts at 80°C, holds for 2-5 minutes, then ramps at 5-10°C/min to 280-300°C, with a final hold time.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron impact (EI) ionization at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and identification of unknown compounds. Selected Ion Monitoring (SIM) mode for targeted quantification of this compound and the internal standard for higher sensitivity and specificity.

-

Quantification Ions: Specific ions for the trimethylsilyl derivative of this compound and the internal standard should be selected for quantification.

-

Experimental Workflow Diagram

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-oxidation of fatty acids | PPTX [slideshare.net]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. 3-Hydroxydicarboxylic aciduria due to long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency associated with sudden neonatal death: protective effect of medium-chain triglyceride treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas chromatographic/mass spectrometric identification of 3-hydroxydicarboxylic acids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diagnosis, Treatment, and Clinical Outcome of Patients with Mitochondrial Trifunctional Protein/Long-Chain 3-Hydroxy Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Formation of 3-Hydroxysebacic Acid from Sebacic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysebacic acid, a C10 ω-hydroxydicarboxylic acid, is a metabolite of sebacic acid with potential applications in the synthesis of specialty polymers and as a chiral building block in drug development. Its formation from sebacic acid is primarily a biological process, occurring as an intermediate step in the β-oxidation of dicarboxylic acids. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and analytical techniques relevant to the biotransformation of sebacic acid into this compound.

Metabolic Pathway: β-Oxidation of Sebacic Acid

The conversion of sebacic acid to this compound is not a direct hydroxylation but rather the result of the initial steps of the peroxisomal β-oxidation pathway for dicarboxylic acids.[1] In this pathway, sebacic acid is first activated to its CoA ester, which then undergoes dehydrogenation and hydration to yield 3-hydroxysebacyl-CoA. Subsequent enzymatic or chemical hydrolysis would yield this compound. The key enzymatic steps are outlined below.

Quantitative Data

While specific quantitative data for the targeted production of this compound from sebacic acid is not extensively reported in the literature, the following tables present hypothetical yet plausible data based on similar biotransformation processes. This data is intended for illustrative purposes to guide experimental design and analysis.

Table 1: Hypothetical Whole-Cell Biotransformation of Sebacic Acid

| Parameter | Strain A (Wild-Type) | Strain B (Engineered) |

| Substrate Concentration | 10 g/L Sebacic Acid | 10 g/L Sebacic Acid |

| Biomass (OD600) | 8.0 | 12.0 |

| Incubation Time | 48 h | 48 h |

| This compound Titer | 0.2 g/L | 2.5 g/L |

| Conversion Yield | 2% (mol/mol) | 25% (mol/mol) |

| Productivity | 0.004 g/L/h | 0.052 g/L/h |

Table 2: Hypothetical Enzymatic Conversion using Enoyl-CoA Hydratase

| Parameter | Value |

| Substrate | trans-2-Enoyl-sebacyl-CoA |

| Enzyme Concentration | 0.5 mg/mL |

| Substrate Concentration | 5 mM |

| Reaction Time | 2 h |

| Product Concentration | 4.2 mM 3-Hydroxysebacyl-CoA |

| Conversion Rate | 84% |

| Specific Activity | 4.2 µmol/min/mg |

Experimental Protocols

The following are detailed, representative protocols for the formation of this compound from sebacic acid via whole-cell biotransformation and for its subsequent analysis. These protocols are generalized and would require optimization for specific microbial strains and analytical equipment.

Protocol 1: Whole-Cell Biotransformation of Sebacic Acid

This protocol outlines a general procedure for the bioconversion of sebacic acid to this compound using a suitable microorganism, such as a strain of Candida tropicalis or a recombinant Escherichia coli engineered to express the necessary β-oxidation enzymes and potentially with downstream pathways inhibited to promote accumulation of the 3-hydroxy intermediate.

1. Strain and Media Preparation:

-

Select a suitable microbial strain (e.g., Candida tropicalis or engineered E. coli).

-

Prepare a suitable growth medium (e.g., YPD for yeast or LB for bacteria) and a production medium containing sebacic acid as the substrate.

2. Pre-culture:

-

Inoculate a single colony of the selected strain into 10 mL of growth medium in a 50 mL flask.

-

Incubate at 30°C with shaking at 200 rpm for 16-24 hours.

3. Main Culture and Biotransformation:

-

Inoculate the pre-culture into 100 mL of production medium in a 500 mL flask to an initial OD600 of 0.1.

-

The production medium should contain a carbon source for growth (e.g., glucose), nitrogen source, salts, and 10 g/L of sebacic acid (solubilized with a suitable base if necessary).

-

For recombinant strains, add an inducer (e.g., IPTG) at the mid-log phase of growth.

-

Incubate at a suitable temperature (e.g., 28-30°C) with shaking (150-200 rpm) for 48-72 hours.

4. Sampling and Analysis:

-

Withdraw samples at regular intervals (e.g., 12, 24, 36, 48 hours).

-

Centrifuge the samples to separate the cell pellet from the supernatant.

-

Analyze the supernatant for this compound and residual sebacic acid using HPLC or GC-MS.

Protocol 2: Analytical Quantification by HPLC

This protocol provides a general method for the analysis of this compound in aqueous samples like culture supernatants.

1. Sample Preparation:

-

Centrifuge the culture sample at 10,000 x g for 10 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample with the mobile phase if the concentration is expected to be high.

2. HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v). The ratio may need optimization.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 210 nm.

3. Quantification:

-

Prepare a standard curve using a certified standard of this compound.

-

Quantify the this compound in the samples by comparing the peak area with the standard curve.

Protocol 3: Analytical Quantification by GC-MS (after derivatization)

For more sensitive and specific quantification, GC-MS analysis following derivatization is recommended.

1. Sample Preparation and Extraction:

-

To 1 mL of culture supernatant, add an internal standard.

-

Acidify the sample to pH 2 with HCl.

-

Extract the organic acids with an equal volume of ethyl acetate three times.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

2. Derivatization:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

3. GC-MS Conditions:

-

GC Column: A capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Detector: Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of the derivatized this compound.

4. Quantification:

-

Create a standard curve by derivatizing known concentrations of this compound with the internal standard.

-

Quantify the analyte based on the ratio of its peak area to that of the internal standard.

Concluding Remarks

The formation of this compound from sebacic acid is a promising biocatalytic process that leverages the initial steps of the dicarboxylic acid β-oxidation pathway. While the direct industrial production of this specific hydroxy-acid is not yet well-established, the principles and protocols outlined in this guide provide a solid foundation for research and development in this area. Further work in strain engineering to enhance the activity of upstream β-oxidation enzymes while blocking downstream steps, coupled with optimized fermentation and recovery processes, will be crucial for realizing the potential of this compound as a valuable bio-based chemical.

References

An In-depth Technical Guide to the Discovery and History of 3-Hydroxydicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydicarboxylic acids are a class of organic compounds characterized by a carbon chain containing two carboxylic acid groups and at least one hydroxyl group at the C-3 position. These molecules are significant as intermediates in fatty acid metabolism and have emerged as important biomarkers in the diagnosis of certain metabolic disorders. Their study has provided valuable insights into the intricacies of fatty acid oxidation and has potential implications for the development of therapeutic agents. This guide provides a comprehensive overview of the discovery, history, metabolic significance, and synthesis of 3-hydroxydicarboxylic acids.

Historical Perspective: The Discovery of a New Class of Metabolites

The story of 3-hydroxydicarboxylic acids is intrinsically linked to the study of dicarboxylic aciduria, a condition characterized by the abnormal excretion of dicarboxylic acids in the urine. The first description of fatty acid ω-oxidation, the process that leads to the formation of dicarboxylic acids, was made by Verkade and colleagues. In a pioneering experiment, they administered triundecanoin (a triglyceride of undecanoic acid) to healthy subjects and observed the excretion of undecanedioic acid in the urine, providing the first in vivo evidence of this metabolic pathway.[1]

Early investigations into ketotic states in rats by Pettersen in 1972 demonstrated that long-chain fatty acids like palmitic acid could be precursors to urinary adipic acid, a C6-dicarboxylic acid.[1] These findings suggested that dicarboxylic acids, once formed through ω-oxidation, undergo a process of chain-shortening via β-oxidation.[1]

The identification of 3-hydroxydicarboxylic acids themselves came with the advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which allowed for the detailed analysis of urinary organic acids. These compounds were found to be excreted in increased amounts in individuals with conditions of enhanced fatty acid mobilization or impaired fatty acid β-oxidation.[2][3] The presence of these hydroxylated dicarboxylic acids provided a new layer of understanding of fatty acid metabolism and its associated pathologies.

Metabolic Fate of 3-Hydroxydicarboxylic Acids

3-Hydroxydicarboxylic acids are not typically found in significant concentrations in healthy individuals under normal conditions. Their appearance in urine is often indicative of an overload or a defect in the fatty acid oxidation pathways.[3] The metabolic pathway leading to the formation and subsequent breakdown of 3-hydroxydicarboxylic acids can be summarized as follows:

-

ω-Oxidation of 3-Hydroxy Fatty Acids: The process begins with the ω-oxidation of 3-hydroxy monocarboxylic acids. This reaction, occurring in the endoplasmic reticulum, introduces a hydroxyl group at the terminal methyl group (ω-carbon) of the fatty acid. Further oxidation of this hydroxyl group to a carboxylic acid results in the formation of a 3-hydroxydicarboxylic acid.[2]

-

β-Oxidation of Dicarboxylic Acids: Once formed, longer-chain 3-hydroxydicarboxylic acids can be transported into mitochondria and peroxisomes to undergo β-oxidation. This process sequentially shortens the carbon chain, leading to the formation of shorter-chain 3-hydroxydicarboxylic acids.[1][3] For example, the β-oxidation of a C12 3-hydroxydicarboxylic acid can yield C10, C8, and C6 3-hydroxydicarboxylic acids.

This metabolic sequence is crucial for clearing excess fatty acids and providing an alternative energy source when primary metabolic pathways are compromised.

Metabolic Pathway of 3-Hydroxydicarboxylic Acid Formation and Degradation

Caption: Metabolic pathway of 3-hydroxydicarboxylic acids.

Physicochemical Properties of Key 3-Hydroxydicarboxylic Acids

The following table summarizes the key physicochemical properties of three representative 3-hydroxydicarboxylic acids. This data is crucial for their identification, purification, and for understanding their behavior in biological systems.

| Property | 3-Hydroxyadipic Acid | 3-Hydroxyoctanedioic Acid (3-Hydroxysuberic Acid) | 3-Hydroxydecanedioic Acid (3-Hydroxysebacic Acid) |

| IUPAC Name | 3-hydroxyhexanedioic acid | 3-hydroxyoctanedioic acid | 3-hydroxydecanedioic acid |

| Molecular Formula | C₆H₁₀O₅ | C₈H₁₄O₅ | C₁₀H₁₈O₅ |

| Molecular Weight ( g/mol ) | 162.14 | 190.19 | 218.25[4] |

| CAS Number | 14292-29-6[5] | 73141-47-6 | 73141-46-5[6] |

| Appearance | White crystalline solid[5] | Solid | Solid |

| Water Solubility | Soluble[5] | Data not readily available | Data not readily available |

| pKa (strongest acidic) | ~4.5 (predicted) | ~4.5 (predicted) | ~4.5 (predicted) |

Experimental Protocols

Chemical Synthesis: The Reformatsky Reaction

A common method for the synthesis of β-hydroxy esters, and by extension 3-hydroxydicarboxylic acids, is the Reformatsky reaction.[7][8][9][10] This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[7][8][9][10]

General Protocol for the Synthesis of a Diethyl 3-Hydroxydicarboxylate via the Reformatsky Reaction:

-

Activation of Zinc: Zinc dust is activated by washing with dilute hydrochloric acid, followed by water, ethanol, and finally diethyl ether, and then dried under vacuum. This removes the passivating layer of zinc oxide.

-

Reaction Setup: A solution of an appropriate ω-formyl carboxylate (e.g., ethyl 4-formylbutanoate for the synthesis of 3-hydroxyadipic acid precursor) and ethyl bromoacetate in anhydrous benzene or a mixture of benzene and diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Initiation: A small portion of the activated zinc is added to the flask, and the mixture is gently warmed. A few crystals of iodine can be added to initiate the reaction if necessary.

-

Reaction: The remaining solution of the aldehyde and α-halo ester is added dropwise to the reaction mixture at a rate that maintains a gentle reflux. The reaction is typically stirred for several hours until the zinc is consumed.

-

Workup: The reaction mixture is cooled and then treated with dilute sulfuric acid to hydrolyze the organozinc intermediate and dissolve any unreacted zinc. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude diethyl 3-hydroxydicarboxylate is purified by vacuum distillation or column chromatography.

-

Hydrolysis to Dicarboxylic Acid: The purified diethyl ester is then hydrolyzed to the corresponding 3-hydroxydicarboxylic acid by refluxing with an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a mineral acid.

Workflow for the Reformatsky Synthesis of a 3-Hydroxydicarboxylic Acid

Caption: Workflow for the Reformatsky synthesis.

Signaling Pathways of 3-Hydroxy-carboxylic Acids

Recent research has unveiled a fascinating role for certain hydroxy-carboxylic acids as signaling molecules, acting through a family of G-protein coupled receptors (GPCRs).[11][12][13][14][15] This family includes HCA₁ (GPR81), HCA₂ (GPR109A), and HCA₃ (GPR109B).[11][12][14][15] While not all 3-hydroxydicarboxylic acids have been shown to be ligands for these receptors, the β-oxidation intermediate 3-hydroxy-octanoic acid is an endogenous agonist for HCA₃.[11][14]

Activation of these receptors, which are predominantly expressed in adipocytes, leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G-protein (Gi).[11][14] This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in the regulation of lipolysis. By inhibiting lipolysis, these receptors act as metabolic sensors, providing a negative feedback mechanism to control the release of fatty acids from adipose tissue, particularly during periods of increased β-oxidation such as fasting.[11][14]

Signaling Pathway of HCA Receptors

Caption: HCA receptor signaling pathway.

Conclusion

The discovery and study of 3-hydroxydicarboxylic acids have significantly advanced our understanding of fatty acid metabolism and its dysregulation in various disease states. From their initial identification as urinary metabolites in patients with dicarboxylic aciduria to their more recent characterization as signaling molecules, these compounds continue to be an area of active research. The development of robust synthetic methods, such as the Reformatsky reaction, has been instrumental in enabling detailed biological investigations. For researchers, scientists, and drug development professionals, a thorough understanding of the history, metabolism, and signaling roles of 3-hydroxydicarboxylic acids is essential for the identification of new diagnostic markers and the development of novel therapeutic strategies for metabolic disorders.

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H18O5 | CID 3017884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 14292-29-6: 3-Hydroxyadipic acid | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 9. byjus.com [byjus.com]

- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. researchgate.net [researchgate.net]

- 14. Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Hydroxydicarboxylic Acids by HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxydicarboxylic acids are important metabolites that can be indicative of certain metabolic disorders. Their accurate quantification in biological matrices such as urine is crucial for both clinical diagnosis and research. This document provides detailed high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of these compounds. The protocols emphasize the necessity of derivatization to enhance chromatographic retention and detection sensitivity.

Overview of Analytical Workflow

The general workflow for the analysis of 3-hydroxydicarboxylic acids from biological samples involves sample preparation, derivatization, chromatographic separation, and detection. Each step is critical for achieving accurate and reproducible results.

Caption: General experimental workflow for the quantification of 3-hydroxydicarboxylic acids.

Method 1: HPLC with Fluorescence Detection for 3-Hydroxyglutaric Acid

This method is suitable for the selective quantification of 3-hydroxyglutaric acid (3HGA) and glutaric acid (GA) in urine, particularly for the diagnosis of Glutaric Aciduria Type I. The method utilizes derivatization with 1-pyrenebutyric hydrazide (PBH) to form a fluorescent product.[1]

Experimental Protocol

1. Sample Preparation:

-

Centrifuge urine samples to remove any particulate matter.

-

Use the clear supernatant for the subsequent steps.

2. Derivatization:

-

To 50 µL of urine supernatant, add an internal standard.

-

Add the derivatizing reagent, 1-pyrenebutyric hydrazide (PBH).

-

The reaction is incubated to allow for the formation of the fluorescent derivative.

3. HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an appropriate buffer and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate for a standard analytical column.

-

Detection: Fluorescence detector with excitation at 345 nm and emission at 475 nm.[1]

-

Run Time: Approximately 18 minutes.[1]

Quantitative Data

| Analyte | Limit of Detection (LOD) | Linearity Range | Reproducibility (CV%) | Accuracy (%) |

| 3-Hydroxyglutaric Acid (3HGA) | 0.4 µmol/L[1] | Not specified | <14.5%[1] | 87.4–109.8%[1] |

| Glutaric Acid (GA) | 0.2 µmol/L[1] | Not specified | <14.5%[1] | 87.4–109.8%[1] |

Method 2: LC-MS/MS for 3-Hydroxyglutaric Acid in Dried Urine Spots

This method offers a sensitive and specific approach for quantifying 3HGA in dried urine spots (DUS), which is advantageous for screening programs. Derivatization is employed to enhance chromatographic and mass spectrometric properties.[2]

Experimental Protocol

1. Sample Preparation:

-

A 3.2-mm disc is punched from the dried urine spot.[2]

-

The derivatization is performed directly on this disc without a prior extraction step.[2]

2. Derivatization:

-

The derivatizing reagent used is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[2]

-

The sample mixture with the reagent is heated at 60°C for 45 minutes.[2]

3. LC-MS/MS Conditions:

-

Injection Volume: 5 µL of the reaction solution.[2]

-

Chromatography: Specific column and mobile phase conditions should be optimized for the separation of the derivatized analyte.

-

Mass Spectrometry: A tandem mass spectrometer operating in a selected reaction monitoring (SRM) mode is used for detection and quantification. Specific precursor-product ion transitions for the derivatized 3HGA need to be determined.

Quantitative Data

This method has been shown to be effective for differentiating between control and patient samples, with results comparable to established GC-MS methods.[2] Specific quantitative parameters like LOD and linearity would need to be established during method validation.

Method 3: UPLC-MS/MS for 3-Hydroxyisovaleric Acid in Urine

While not a dicarboxylic acid, the methodology for this related 3-hydroxy acid provides a relevant and detailed protocol that can be adapted. This method is noted for its simplified sample preparation compared to older GC-MS methods.[3]

Experimental Protocol

1. Sample Preparation:

-

Urine samples are centrifuged.

-

The supernatant is collected for analysis.[3]

-

For calibration and quality control, standards are prepared in a pooled urine matrix.[3]

2. LC-MS/MS Conditions:

-

Chromatography: Ultra-performance liquid chromatography (UPLC) is used for fast and efficient separation on a suitable reversed-phase column.

-

Mass Spectrometry: Tandem mass spectrometry is used for detection. The method demonstrated a strong linear relationship with a correlation coefficient of 0.97 when compared to a GC-MS method.[3]

Quantitative Data

The method was validated by analyzing urine samples from individuals with induced marginal biotin deficiency, demonstrating its suitability for bio-monitoring.[3] The mean concentration of 3-hydroxyisovaleric acid in healthy adults was found to be 80.6 ± 51 µM.[3]

Method 4: LC-MS/MS with Charge-Reversal Derivatization for Dicarboxylic Acids

This approach enhances the sensitivity of dicarboxylic acid detection by reversing the charge of the analytes, which improves their ionization and fragmentation in the mass spectrometer. Dimethylaminophenacyl Bromide (DmPABr) is a suitable derivatizing reagent for this purpose as it reacts with the carboxylic acid groups.[4]

Experimental Protocol

1. Sample Preparation:

-

Protein Removal: Proteins in the biological sample (e.g., plasma, CSF) are precipitated.

-

Extraction: The dicarboxylic acids are then extracted from the sample matrix.

2. Derivatization:

-

The extracted dicarboxylic acids are derivatized with Dimethylaminophenacyl Bromide (DmPABr).[4] This reagent adds a bulky phenyl ring, which also improves chromatographic separation.[4]

3. LC-MS/MS Conditions:

-

Chromatography: A reversed-phase column is used to separate the derivatized analytes.

-

Mass Spectrometry: Detection is performed in the Multiple Reaction Monitoring (MRM) mode. The use of deuterated internal standards is recommended for accurate quantification.[4]

Quantitative Data

This method is reported to be highly sensitive, with Limits of Detection (LOD) and Quantification (LOQ) in the femtogram (fg) range, which is over 1000-fold more sensitive than previous GC-MS methods.[4]

Signaling Pathways and Logical Relationships

The accumulation of 3-hydroxydicarboxylic acids is often linked to defects in fatty acid oxidation pathways. For instance, in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, specific 3-hydroxydicarboxylic acids accumulate.[5]

Caption: Simplified pathway showing the effect of LCHAD deficiency on 3-hydroxydicarboxylic acid levels.

Chiral Separation

For some research and clinical applications, the enantioselective analysis of 3-hydroxy fatty acids and potentially 3-hydroxydicarboxylic acids is important. Chiral HPLC methods, often coupled with mass spectrometry, can be employed for this purpose. These methods typically utilize chiral stationary phases, such as those based on amylose or cellulose derivatives, to resolve the R and S enantiomers.[6][7] While specific methods for 3-hydroxydicarboxylic acids are less common, the principles from 3-hydroxy fatty acid separations can be adapted.

References

- 1. familiasga.com [familiasga.com]

- 2. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Hydroxysebacic Acid for Research Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxysebacic acid is a dicarboxylic acid that has garnered interest in various research fields, particularly in the study of metabolic disorders. As an intermediate in fatty acid metabolism, its presence and concentration can be indicative of certain enzymatic deficiencies or metabolic stresses. For researchers investigating these pathways or developing therapeutic interventions, a reliable source of high-purity this compound is crucial. This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, including methodologies for purification and characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process starting from diethyl pimelate and diethyl oxalate. The pathway involves a Claisen condensation to form a β-keto ester, followed by a selective reduction of the ketone and subsequent hydrolysis of the ester groups.

Applikationsbeschreibung und Protokolle zur Derivatisierung von 3-Hydroxysebacinsäure für die massenspektrometrische Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

3-Hydroxysebacinsäure ist eine Dicarbonsäure, die als Metabolit im menschlichen Urin vorkommt und deren Konzentration bei bestimmten Stoffwechselstörungen, wie dem Zellweger-Syndrom oder Störungen der Fettsäure-β-Oxidation, erhöht sein kann.[1] Für eine genaue Quantifizierung mittels Massenspektrometrie (MS), insbesondere in Verbindung mit Gaschromatographie (GC), ist eine Derivatisierung dieser polaren und wenig flüchtigen Verbindung unerlässlich. Die Derivatisierung erhöht die Flüchtigkeit und thermische Stabilität der Analyten und verbessert ihre chromatographischen Eigenschaften sowie die Ionisierungseffizienz.[2][3]

Diese Applikationsbeschreibung bietet einen Überblick über gängige Derivatisierungsmethoden für 3-Hydroxysebacinsäure und stellt detaillierte Protokolle für die Silylierung und die Pentafluorbenzyl-Bromid (PFBBr)-Derivatisierung zur Verfügung.

Vergleich der Derivatisierungsmethoden

Die Wahl der Derivatisierungsmethode hängt von der analytischen Plattform (GC-MS oder LC-MS) und den spezifischen Anforderungen der Analyse ab. Die folgende Tabelle fasst die quantitativen Aspekte gängiger Derivatisierungsmethoden für 3-Hydroxysebacinsäure zusammen.

| Derivatisierungsmethode | Reagenz | Ziel-funktionelle Gruppen | Analytische Technik | Vorteile | Typische Derivate (m/z) |

| Silylierung | BSTFA, MSTFA, TMCS | Hydroxyl, Carboxyl | GC-MS | Etablierte Methode, gute Flüchtigkeit der Derivate | TMS-Derivate[1] |

| Pentafluorbenzylierung | PFBBr | Carboxyl | GC-MS (NCI) | Hohe Empfindlichkeit durch Elektroneneinfang-Ionisation | PFB-Ester[4][5][6] |

| Esterifizierung | Methanol/HCl, BF3/Methanol | Carboxyl | GC-MS | Kostengünstig, einfache Durchführung | Methylester[7][8] |

BSTFA: N,O-Bis(trimethylsilyl)trifluoracetamid; MSTFA: N-Methyl-N-(trimethylsilyl)trifluoracetamid; TMCS: Trimethylchlorsilan; PFBBr: Pentafluorbenzyl-Bromid; GC-MS: Gaschromatographie-Massenspektrometrie; NCI: Negative chemische Ionisation; TMS: Trimethylsilyl; PFB: Pentafluorbenzyl.

Experimentelle Protokolle

Protokoll 1: Silylierung von 3-Hydroxysebacinsäure für die GC-MS-Analyse

Dieses Protokoll beschreibt die Derivatisierung von 3-Hydroxysebacinsäure mittels Silylierung zur Erhöhung der Flüchtigkeit für die GC-MS-Analyse. Bei dieser Reaktion werden die aktiven Wasserstoffatome der Hydroxyl- und Carboxylgruppen durch Trimethylsilyl (TMS)-Gruppen ersetzt.[2]

Materialien:

-

3-Hydroxysebacinsäure-Standard oder Probenextrakt

-

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

-

Pyridin (wasserfrei)

-

Heizblock oder Ofen

-

GC-MS-System

Protokoll:

-

Probentrocknung: Die Probe, die 3-Hydroxysebacinsäure enthält, in einem geeigneten Röhrchen zur vollständigen Trockenheit eindampfen, z. B. unter einem Stickstoffstrom oder durch Lyophilisierung. Es ist entscheidend, jegliche Feuchtigkeit zu entfernen, da Wasser mit dem Silylierungsreagenz reagiert.[9]

-

Zugabe des Derivatisierungsreagenzes: 50 µL Pyridin und 100 µL BSTFA (+ 1% TMCS) zur trockenen Probe geben.

-

Reaktion: Das Röhrchen fest verschließen und für 60 Minuten bei 70 °C inkubieren.

-

Abkühlen: Das Röhrchen auf Raumtemperatur abkühlen lassen.

-

Analyse: 1 µL der derivatisierten Probe in das GC-MS-System injizieren.

Protokoll 2: Pentafluorbenzyl-Bromid (PFBBr)-Derivatisierung für die GC-MS-Analyse

Dieses Protokoll eignet sich für die empfindliche Quantifizierung von 3-Hydroxysebacinsäure durch GC-MS mit negativer chemischer Ionisation (NCI). Die Carboxylgruppen werden in Pentafluorbenzylester umgewandelt, die eine hohe Elektroneneinfang-Affinität aufweisen.[4][5]

Materialien:

-

3-Hydroxysebacinsäure-Standard oder Probenextrakt

-

Pentafluorbenzyl-Bromid (PFBBr)-Lösung (z. B. 5% in Aceton)

-

Diisopropylethylamin (DIPEA)

-

Hexan

-

Wasser (Milli-Q oder Äquivalent)

-

Heizblock oder Wasserbad

-

GC-MS-System mit NCI-Quelle

Protokoll:

-

Extraktion und Trocknung: Die 3-Hydroxysebacinsäure aus der Probenmatrix extrahieren und den Extrakt zur Trockenheit eindampfen.

-

Reaktionsansatz: Den trockenen Rückstand in 100 µL Aceton aufnehmen. 10 µL der PFBBr-Lösung und 5 µL DIPEA hinzufügen.

-

Reaktion: Das Röhrchen fest verschließen und für 30 Minuten bei 60 °C inkubieren.[10]

-

Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur die Reaktionsmischung unter einem leichten Stickstoffstrom zur Trockenheit eindampfen.

-

Phasentrennung: Den Rückstand in 150 µL Hexan und 150 µL Wasser aufnehmen. Kräftig vortexen und kurz zentrifugieren, um die Phasentrennung zu beschleunigen.[10]

-

Probenentnahme: Die obere Hexan-Phase, die die derivatisierte 3-Hydroxysebacinsäure enthält, in ein Autosampler-Vial überführen.[10]

-

Analyse: 1 µL der Hexan-Phase in das GC-MS-System injizieren.

Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf der Derivatisierung und die zugrunde liegenden chemischen Beziehungen.

Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung für die GC-MS-Analyse.

Abbildung 2: Chemische Beziehungen bei den Derivatisierungsreaktionen.

References

- 1. Showing Compound 3-Hydroxysebacic acid (FDB021973) - FooDB [foodb.ca]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. esterification of fatty acids - Chromatography Forum [chromforum.org]

- 9. m.youtube.com [m.youtube.com]

- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

Application Notes: 3-Hydroxysebacic Acid as a Biomarker for Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysebacic acid is a dicarboxylic acid that emerges as a significant secondary biomarker for inborn errors of metabolism, particularly those affecting fatty acid oxidation.[1][2] Under normal physiological conditions, its presence in biological fluids is minimal. However, in the context of specific metabolic disorders, its concentration can be markedly elevated, providing valuable diagnostic insights. This document provides detailed application notes and protocols for the use of this compound as a biomarker.

This compound is a C10, medium-chain dicarboxylic acid with a hydroxyl group at the third carbon. Its accumulation is primarily associated with defects in the mitochondrial beta-oxidation of fatty acids.[2] When the primary beta-oxidation pathway is impaired, an alternative pathway, omega-oxidation, which occurs in the endoplasmic reticulum, becomes more active.[1][3][4][5] This pathway oxidizes fatty acids at the omega (ω) carbon, leading to the formation of dicarboxylic acids, which can then undergo further beta-oxidation. A subsequent block in this beta-oxidation of dicarboxylic acids results in the formation and excretion of 3-hydroxy dicarboxylic acids, including this compound.[6]

Associated Metabolic Disorders

Elevated levels of this compound are indicative of several metabolic disorders, including:

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: A common fatty acid oxidation disorder where the enzyme responsible for the initial dehydrogenation of medium-chain fatty acids is deficient.[2]

-

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and Trifunctional Protein (TFP) Deficiency: These disorders affect the later steps of long-chain fatty acid beta-oxidation.[7]

-

Other Fatty Acid Oxidation Disorders: Various other defects in the beta-oxidation spiral can lead to an accumulation of fatty acid intermediates and their subsequent metabolism through alternative pathways, resulting in elevated this compound.[2]

-

Organic Acidemias: Certain organic acidemias can also present with elevated levels of this compound.[2]

-

Mitochondrial Disorders: General mitochondrial dysfunction can impair fatty acid oxidation and lead to the accumulation of this compound.[2]

Quantitative Data

The concentration of this compound can be quantified in various biological matrices, most commonly urine and plasma. The following tables summarize available quantitative data.

Table 1: Concentration of this compound in Urine

| Metabolic Disorder | Analytical Method | Concentration Range (Patient) | Concentration Range (Healthy Control) | Reference |

| Normal | NMR | 2.9 (1.7–3.8) µM/mM creatinine | 2.9 (1.7–3.8) µM/mM creatinine | [8] |

Table 2: Concentration of this compound in Blood